molecular formula C9H13NO2S B12874803 (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one

Cat. No.: B12874803
M. Wt: 199.27 g/mol
InChI Key: WCKJDWOWPJNCCV-FNORWQNLSA-N
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Description

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butylthio group and a methylene group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group.

    Formation of the Methylene Group: The methylene group can be introduced through a Wittig reaction involving a phosphonium ylide and an aldehyde or ketone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of (E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylisoxazole: A simpler isoxazole derivative without the tert-butylthio and methylene groups.

    3,5-Dimethylisoxazole: Another isoxazole derivative with two methyl groups.

    4-(tert-Butylthio)isoxazole: An isoxazole derivative with only the tert-butylthio group.

Uniqueness

(E)-4-((tert-Butylthio)methylene)-3-methylisoxazol-5(4H)-one is unique due to the combination of the tert-butylthio and methylene groups, which may confer distinct chemical and biological properties compared to other isoxazole derivatives.

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

(4E)-4-(tert-butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one

InChI

InChI=1S/C9H13NO2S/c1-6-7(8(11)12-10-6)5-13-9(2,3)4/h5H,1-4H3/b7-5+

InChI Key

WCKJDWOWPJNCCV-FNORWQNLSA-N

Isomeric SMILES

CC\1=NOC(=O)/C1=C/SC(C)(C)C

Canonical SMILES

CC1=NOC(=O)C1=CSC(C)(C)C

Origin of Product

United States

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